3-Pentanol, also known as pentan-3-ol or sec-amyl alcohol, is a secondary alcohol with the molecular formula and a molecular weight of approximately 88.1482 g/mol. It features a hydroxy group (-OH) attached to the third carbon of a pentane chain. The compound appears as a colorless liquid with a characteristic odor and has various applications in industrial and biological contexts. Its boiling point is around 116°C, while its melting point is approximately -8°C .
3-Pentanol exhibits various biological activities. It is produced naturally by certain plants and is also emitted by insects, suggesting potential roles in ecological interactions. In laboratory studies, it has been noted for its potential effects on human health, including respiratory irritation and central nervous system effects when inhaled or ingested .
Additionally, research indicates that the compound may participate in metabolic pathways involving oxidation by free radicals, which could influence its reactivity and biological effects .
Several methods exist for synthesizing 3-pentanol:
These methods highlight the versatility in producing this compound for various applications .
Studies on the interactions of 3-pentanol with other substances reveal significant insights into its reactivity:
Several compounds share structural similarities with 3-pentanol, including:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
1-Pentanol | Primary alcohol; used as a solvent and fuel additive. | |
2-Pentanol | Secondary alcohol; exhibits different reactivity patterns compared to 3-pentanol. | |
Isoamyl Alcohol | Isomeric form; used in flavoring and fragrance industries. | |
2-Methyl-1-butanol | Exhibits unique properties due to branched structure; used as a solvent. |
What sets 3-pentanol apart from its isomers is its specific position of the hydroxy group, which influences its physical properties, reactivity, and biological activity. Its role as a secondary alcohol allows for distinct chemical behaviors compared to primary or branched alcohols like isoamyl alcohol or pentan-1-ol .
3-Pentanol is a colorless liquid with a sweet, herbal odor. Its solubility in polar solvents like ethanol and acetone makes it a versatile intermediate in organic synthesis. The compound’s stability under ambient conditions and low reactivity toward strong oxidizing agents position it as a preferred solvent in industrial processes.
A patented method (CN104478661A) outlines a two-step process:
Key Parameters:
3-Pentanol is industrially produced via hydrogenation of 3-pentanone, a reaction optimized using heterogeneous catalysts:
Mechanism:
Fermentation-derived ethanol serves as a feedstock in syngas (H₂/CO) production, enabling hydroformylation to 3-pentanone, which is subsequently hydrogenated to 3-pentanol. Key steps include:
This route minimizes reliance on petroleum-based feedstocks, aligning with green chemistry principles.
3-Pentanol undergoes radical-initiated oxidation in atmospheric chemistry:
Oxidant | Primary Products (Molar Yields) | Source |
---|---|---|
Cl Atom | 3-Pentanone (51%), Propionaldehyde (39%) | |
OH Radical | 3-Pentanone (58%), Acetaldehyde (37%) |
Mechanism:
Experimental and computational studies reveal:
Flammable;Irritant